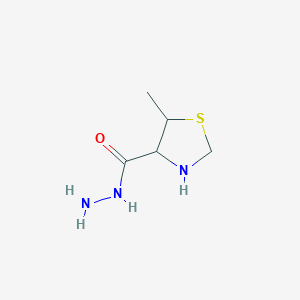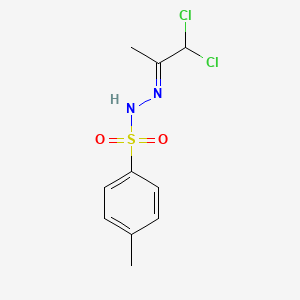
(E)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is an organic compound characterized by its unique chemical structure, which includes a dichloropropan-2-ylidene group and a 4-methylbenzenesulfonohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonohydrazide with 1,1-dichloropropan-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The general reaction scheme is as follows:
Starting Materials: 4-methylbenzenesulfonohydrazide and 1,1-dichloropropan-2-one.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The dichloropropan-2-ylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
N’-Benzylidene-4-methylbenzenesulfonohydrazide: Similar structure but with a benzylidene group instead of a dichloropropan-2-ylidene group.
N’-Acetyl-4-methylbenzenesulfonohydrazide: Contains an acetyl group instead of a dichloropropan-2-ylidene group.
N’-Phenyl-4-methylbenzenesulfonohydrazide: Features a phenyl group in place of the dichloropropan-2-ylidene group.
Uniqueness
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the dichloropropan-2-ylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H12Cl2N2O2S |
|---|---|
分子量 |
295.18 g/mol |
IUPAC 名称 |
N-[(E)-1,1-dichloropropan-2-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3/b13-8+ |
InChI 键 |
GPLRSULWCRZDLC-MDWZMJQESA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C(Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


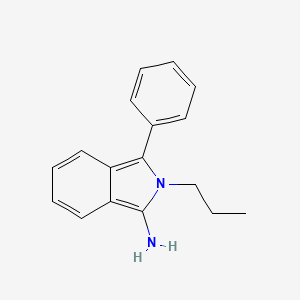
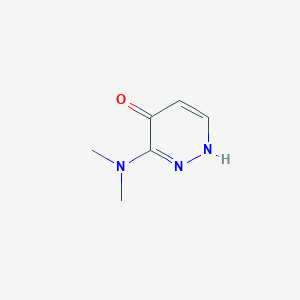
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
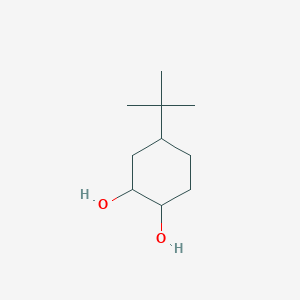
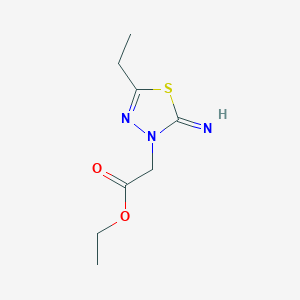
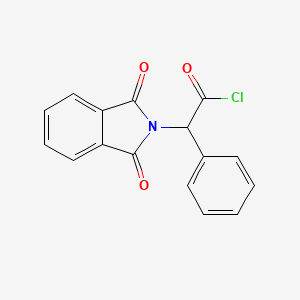

![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
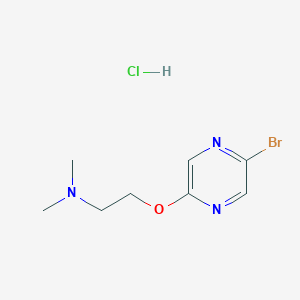
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
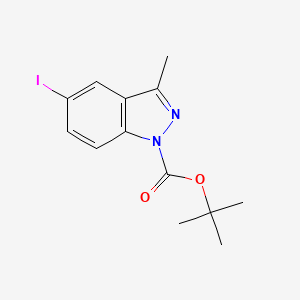
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
